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1-n-Propyl-5-hydroxyoxindole

Cat. No.: B12117668
M. Wt: 191.23 g/mol
InChI Key: WYSOSHSFSPALSB-UHFFFAOYSA-N
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Description

Historical Perspectives and Significance of the Indole (B1671886) and Oxindole (B195798) Architectures in Bioactive Molecules

The history of oxindole is intrinsically linked to that of indole. The study of indole chemistry began in the mid-19th century with investigations into the natural dye indigo. jchr.org In a landmark achievement in 1866, Adolf von Baeyer synthesized indole by reducing oxindole with zinc dust. nih.govwikipedia.org This work laid the foundation for understanding a class of compounds that would prove to be ubiquitous in nature and central to many biological processes. nih.govresearchgate.net

The indole nucleus is a fundamental component of many natural and synthetic molecules with profound biological importance. nih.govbohrium.com For instance, the essential amino acid tryptophan contains an indole ring and serves as the biosynthetic precursor to a vast array of metabolites. nih.gov These include the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a critical role in the central nervous system, and the hormone melatonin. nih.gov Furthermore, the indole scaffold is characteristic of many potent alkaloids, such as the anti-cancer agents vincristine (B1662923) and vinblastine, and marine-derived natural products with a broad range of bioactivities. nih.govnih.gov

The oxindole architecture itself is a prominent feature in numerous bioactive natural products. Molecules containing this scaffold have been extracted from various plant sources, with initial discoveries stemming from plants like Uncaria tomentosa, commonly known as cat's claw. nih.govacs.org The biological relevance of endogenous oxindoles like 5-hydroxyoxindole (B181108) and isatin (B1672199) has been demonstrated, with studies showing their ability to inhibit cell proliferation and induce apoptosis, highlighting their potential as antitumor agents. nih.gov

Table 1: Examples of Bioactive Molecules Containing Indole or Oxindole Scaffolds

Compound NameScaffold TypeOrigin/ClassBiological Significance
TryptophanIndoleEssential Amino AcidPrecursor to serotonin and melatonin. nih.gov
SerotoninIndoleNeurotransmitterRegulates mood, appetite, and sleep. nih.gov
VinblastineIndoleVinca AlkaloidAnticancer agent used in chemotherapy. nih.gov
SunitinibOxindoleSyntheticTyrosine kinase inhibitor for cancer treatment. rsc.org
Convolutamydine AOxindoleNatural ProductExhibits biological activities, inspiring synthetic efforts. scispace.com
IsatinOxindoleEndogenous/SyntheticShows a variety of biological effects including antiproliferative activity. nih.govbohrium.com
5-HydroxyoxindoleOxindoleEndogenousExhibits antioxidant and antiproliferative properties. nih.govnih.gov

Overview of Substituted Oxindole Derivatization in Medicinal Chemistry

The oxindole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets and the relative ease with which it can be chemically modified to generate libraries of diverse compounds. nih.govresearchgate.net The derivatization of the oxindole ring at different positions (N-1, C-3, and on the benzene (B151609) ring) is a key strategy in drug discovery to modulate the pharmacological profile, potency, and pharmacokinetic properties of the resulting molecules. rsc.orgnih.gov

Substitutions at the C-3 position are particularly common and have a significant impact on bioactivity. The creation of a stereocenter at this position is often crucial, as the biological effects of the resulting enantiomers can differ substantially. scispace.comresearchgate.net A wide array of synthetic methods, including aldol (B89426) reactions, Michael additions, and cycloadditions, have been developed to introduce various substituents at the C-3 position, leading to compounds with quaternary stereocenters. rsc.orgscispace.com For example, 3-substituted-3-hydroxy-2-oxindoles are a key structural unit in many natural products and drug candidates, exhibiting activities such as anticancer, anti-HIV, and neuroprotective effects. scispace.comrsc.org

The benzene ring portion of the oxindole scaffold is also a common site for modification. Introducing substituents can influence the molecule's electronic properties and its interactions with target proteins. For instance, the presence of a hydroxyl group at the C-5 position, as seen in 5-hydroxyoxindole, is known to confer significant antioxidant properties. nih.gov

Table 2: Biological Activities of Selected Substituted Oxindole Derivatives

Derivative ClassSubstitution PatternReported Biological ActivityReference(s)
3,3-Disubstituted OxindolesVaried substituents at C-3Anticancer, Antiviral rsc.orgresearchgate.net
3-HydroxyoxindolesHydroxyl group at C-3Anticancer, Anti-HIV, Neuroprotective scispace.comrsc.org
SpirooxindolesSpirocyclic system at C-3Anticancer, MDM2 Inhibition, Antibacterial rsc.orgresearchgate.net
5-Hydroxyoxindole DerivativesHydroxyl at C-5, various at C-3Antioxidant, Antiproliferative nih.govnih.gov
N-Substituted OxindolesVaried substituents at N-1Modulates overall bioactivity and pharmacokinetics rsc.org

Rationale for Academic Investigation of 1-n-Propyl-5-hydroxyoxindole and Related Structural Motifs

The academic investigation into a specific molecule like this compound is driven by a logical progression of established medicinal chemistry principles. The rationale stems from the known biological potential of the parent scaffold, 5-hydroxyoxindole, and the systematic exploration of structure-activity relationships (SAR).

The 5-hydroxyoxindole core is an attractive starting point for a number of reasons. It is an endogenous molecule, suggesting a degree of inherent biological compatibility. nih.gov Furthermore, studies have demonstrated its significant antioxidant and antiproliferative activities. nih.govnih.gov The phenolic hydroxyl group at the C-5 position is a key feature, likely contributing to its radical scavenging capabilities. nih.gov

The specific focus on introducing an n-propyl group at the N-1 position is a classic drug design strategy. The goals of such a modification typically include:

Modulating Lipophilicity: The addition of an alkyl chain like n-propyl increases the molecule's lipophilicity (fat-solubility). This can have a profound effect on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). An optimal level of lipophilicity is often required for a drug to effectively cross cell membranes and reach its target.

Exploring the Binding Pocket: If the molecule is intended to bind to a specific protein receptor or enzyme, the N-1 position may be oriented towards a hydrophobic pocket. The n-propyl group could establish favorable van der Waals interactions within this pocket, potentially increasing binding affinity and potency.

Fine-Tuning Biological Activity: The combination of the antioxidant 5-hydroxy group with the lipophilic 1-n-propyl substituent creates a new chemical entity. Researchers would be interested in determining if this specific combination enhances the known antioxidant or antiproliferative effects of the parent scaffold, or if it confers entirely new biological activities. For instance, previous research on 3-monosubstituted 5-hydroxyoxindole derivatives showed that they exhibited strong antioxidant activities without significant cytotoxicity, making them a promising scaffold for further drug discovery. nih.gov The synthesis and evaluation of the 1-n-propyl derivative would be a logical extension of such research.

In essence, the investigation of this compound represents a targeted effort to build upon existing knowledge of the oxindole scaffold, aiming to develop a new derivative with potentially improved or novel therapeutic properties by systematically modifying its structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B12117668 1-n-Propyl-5-hydroxyoxindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-hydroxy-1-propyl-3H-indol-2-one

InChI

InChI=1S/C11H13NO2/c1-2-5-12-10-4-3-9(13)6-8(10)7-11(12)14/h3-4,6,13H,2,5,7H2,1H3

InChI Key

WYSOSHSFSPALSB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC2=C1C=CC(=C2)O

Origin of Product

United States

Synthetic Methodologies for 1 N Propyl 5 Hydroxyoxindole and Analogs

Strategies for Oxindole (B195798) Core Construction.

The synthesis of the oxindole framework can be achieved through various strategic approaches, each offering unique advantages in terms of substrate scope, efficiency, and stereocontrol. These methods often utilize readily available starting materials and can be adapted for the synthesis of a diverse range of substituted oxindoles.

Isatin-Mediated Synthetic Routes to Oxindoles and Spirooxindoles.

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile and widely used precursors for the synthesis of oxindoles and spirooxindoles due to the reactive C3-keto group.

A common and straightforward approach to synthesize N-substituted oxindoles, such as 1-n-Propyl-5-hydroxyoxindole, involves the initial N-alkylation of an appropriately substituted isatin, followed by functionalization at the C-3 position. The N-alkylation of isatins can be achieved under basic conditions using various alkylating agents. For instance, the reaction of isatin with an n-propyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can yield N-propylisatin. scispace.com This N-alkylation step reduces the acidity of the N-H proton and prevents undesired side reactions at the nitrogen atom in subsequent steps. nih.gov

Once the nitrogen is alkylated, the C-3 carbonyl group of the N-propylisatin can undergo a variety of transformations. For example, reduction of the C-3 keto group, often with reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, would lead to the corresponding 3-hydroxyoxindole. To obtain the target molecule, this compound, one would ideally start with 5-hydroxyisatin, perform the N-propylation, and then reduce the C-3 carbonyl.

Alternatively, the C-3 position can be functionalized through reactions such as the aldol (B89426) condensation. The reaction of N-alkylated isatins with ketones, catalyzed by an amine, can produce 3-substituted-3-hydroxyoxindoles. researchgate.net Furthermore, the development of N-heterocyclic carbene (NHC) organocatalysis allows for controlled N1- and C3-functionalization of isatins, providing an efficient route to various derivatives. bohrium.comacs.org

A study on the N-alkylation of amides with alcohols catalyzed by a Gallium(III) triflate complex demonstrates a practical method for forming the N-alkyl bond, which could be applicable to the synthesis of N-propylated oxindoles. researchgate.net Another green chemistry approach involves the use of propylene (B89431) carbonate for the N-alkylation of N-heterocycles, avoiding the use of genotoxic alkyl halides. mdpi.com

Table 1: N-Alkylation of Isatin Derivatives
Alkylating AgentBaseSolventProductReference
n-Propyl halideNaHDMF1-n-Propylisatin scispace.com
Ethyl chloroacetateK2CO3 or Cs2CO3DMF or NMPN-ethoxycarbonylmethylisatin rsc.org
Various alkyl halidesK2CO3 or Cs2CO3DMF or NMP (Microwave)N-alkylisatins nih.gov
Propylene CarbonateNone (neat)Propylene CarbonateN-(2-hydroxypropyl)isatin mdpi.com

The construction of chiral oxindoles and spirooxindoles, which often exhibit significant biological activity, is a key area of research. Stereoselective synthesis from isatin precursors can be achieved using chiral catalysts, including both metal complexes and organocatalysts. These methods allow for the creation of stereogenic centers at the C-3 position with high enantioselectivity. rsc.org

For instance, catalytic asymmetric synthesis of chiral 3-amino-3-substituted-2-oxindoles can be achieved through the addition of various nucleophiles to isatin imines, catalyzed by chiral organocatalysts or metal catalysts. researcher.life Spirooxindoles, which contain a spirocyclic system at the C-3 position, are another important class of compounds. ablesci.comnih.gov Their synthesis can be accomplished through catalytic asymmetric reactions, such as the intramolecular Friedel–Crafts reaction of N-aminoethylpyrrole derivatives with isatins catalyzed by chiral phosphoric acids. rsc.org

A strategy for the efficient two-step synthesis of diverse oxindoles and spirooxindoles involves the use of N-propargylated isatins. These can undergo mechanistically distinct stereoselective reactions with different nucleophiles and catalysts to provide a variety of hydroxy-oxindoles and spiroindolones. Current time information in Bangalore, IN.researchgate.net The resulting N-propargylated oxindoles can be further functionalized, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Current time information in Bangalore, IN.researchgate.net

Table 2: Stereoselective Synthesis from Isatin Precursors
Reaction TypeCatalystProduct TypeReference
Asymmetric intramolecular Friedel–CraftsChiral phosphoric acidChiral spirooxindoles rsc.org
Nucleophilic addition to N-propargylated isatinsVarious (metal/organo)Diverse hydroxy-oxindoles and spiroindolones Current time information in Bangalore, IN.researchgate.net
Addition to isatin iminesChiral organocatalysts/metal catalystsChiral 3-amino-2-oxindoles researcher.life
Annulation of isatin-derived ketiminesDABCOSpirocyclic oxindoles beilstein-journals.org

Palladium-Catalyzed C-3 Arylation of Oxindoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The direct C-3 arylation of oxindoles provides a convergent route to 3-aryl and 3,3-diaryl oxindoles. This transformation typically involves the generation of an oxindole enolate, which then undergoes coupling with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

A catalyst system generated from Pd(dba)2 and a bulky, electron-rich phosphine (B1218219) ligand has been shown to be effective for the α-arylation of oxindoles. organic-chemistry.org The potassium enolates of various oxindoles can be coupled with a range of aryl chlorides, bromides, and triflates. organic-chemistry.org This methodology could be applied to a this compound precursor to introduce an aryl group at the C-3 position.

Furthermore, a ligand-free palladium acetate (B1210297) catalyst coupled with lithium hexamethyldisilazide (LiHMDS) has been reported for the regiospecific C-3 arylation of free (N-H)-indoles. acs.org This system demonstrates high efficiency and has been applied to a wide range of substrates. acs.org For the synthesis of this compound analogs, a pre-formed N-propylated oxindole could be subjected to these C-H arylation conditions. More recent developments have focused on the palladium-catalyzed direct C(sp³)–H arylation of indole-3-ones with aryl halides to synthesize 2-monoarylated indole-3-ones, which can serve as intermediates for C2-quaternary indolin-3-ones. rsc.orgnih.gov

Table 3: Palladium-Catalyzed C-3 Arylation of Oxindoles
Catalyst SystemSubstrateCoupling PartnerProductReference
Pd(dba)2 / Bulky phosphine ligandOxindole potassium enolateAryl chloride, bromide, or triflate3-Aryloxindole organic-chemistry.org
Pd(OAc)2 / LiHMDS (ligand-free)(N-H)-IndoleAryl halide3-Arylindole acs.org
Palladium catalystIndole-3-oneAryl halide2-Monoarylated indole-3-one rsc.orgnih.gov
Pd-NHC complexAmideIntramolecular aryl halideSpiro-oxindole researchgate.net

Oxidative Dearomatization Routes to 3-Hydroxyoxindole Systems.

A powerful strategy for the synthesis of 3-hydroxyoxindoles involves the oxidative dearomatization of indole (B1671886) derivatives. This approach directly installs the hydroxyl group at the C-3 position while simultaneously forming the oxindole core.

A recently developed metal-free method utilizes an in situ generated sulfonium (B1226848) intermediate from the activation of DMSO with an alkyl halide to achieve the oxidative dearomatization of 3-substituted indoles into 3-hydroxyoxindoles. rsc.orgresearcher.lifersc.org This process is notable for its mild, green, and metal-free conditions, with water acting as the oxygen source. rsc.org The reaction has a broad substrate scope and can be applied to N-alkylated indoles, suggesting its utility for the synthesis of this compound from a corresponding 1-n-propyl-5-hydroxyindole precursor. rsc.org

Another approach involves the oxidation of indoles using pyridinium (B92312) chlorochromate catalyzed by polyaniline salt, which can yield 3-hydroxy-3-alkyl oxindoles from 3-alkyl indoles. researchgate.net The synthesis of peptides containing 5-hydroxytryptophan (B29612) and its oxidation product, oxindolylalanine, further highlights the relevance of indole oxidation in generating oxindole structures. nih.gov

Table 4: Oxidative Dearomatization Routes to 3-Hydroxyoxindoles
Reagent/CatalystSubstrateProductKey FeaturesReference
DMSO / Alkyl halide3-Substituted indole3-HydroxyoxindoleMetal-free, mild conditions, water as oxygen source rsc.orgresearcher.lifersc.org
Pyridinium chlorochromate / Polyaniline salt3-Alkyl indole3-Hydroxy-3-alkyl oxindoleCatalytic oxidation researchgate.net
Selective oxidationTryptophanOxindolylalanineBiomimetic synthesis nih.gov

Organocatalytic Approaches for Oxindole Framework Synthesis.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for transition metals. Several organocatalytic methods have been developed for the construction of the oxindole framework, often leading to products with high enantiomeric excess.

The organocatalytic asymmetric Michael addition of unprotected 3-substituted oxindoles to electrophiles like 1,4-naphthoquinone, catalyzed by quinidine (B1679956) derivatives, allows for the synthesis of enantioenriched 3,3-disubstituted oxindoles. beilstein-journals.org This method could be adapted for the functionalization of a this compound scaffold.

Furthermore, the synthesis of chiral 5-hydroxyisoxazolidines has been achieved through a camphor (B46023) sulfonyl hydrazine-catalyzed asymmetric aza-Michael addition/cyclization reaction. bohrium.comnih.gov While not directly producing an oxindole, this highlights the utility of organocatalysis in constructing complex heterocyclic systems that could potentially be converted to oxindole analogs. The alkylation of 3-hydroxyoxindoles with aldehydes, catalyzed by a primary amine and a chiral phosphoric acid, provides an efficient route to disubstituted oxindoles and has been applied in the total synthesis of natural products. oup.com

The direct aldol reaction of isatins with ketones or aldehydes, catalyzed by various organocatalysts such as L-leucinol or proline-derived catalysts, is a well-established method for synthesizing chiral 3-alkyl-3-hydroxy-2-oxindoles. scispace.com This approach could be directly applied to a 5-hydroxyisatin precursor to generate a 5-hydroxy-3-substituted-3-hydroxyoxindole, which could then be N-propylated.

Table 5: Organocatalytic Approaches for Oxindole Framework Synthesis
Reaction TypeCatalystSubstratesProductReference
Asymmetric Michael AdditionQuinidine derivative3-Substituted oxindole, 1,4-naphthoquinoneEnantioenriched 3,3-disubstituted oxindole beilstein-journals.org
Asymmetric aza-Michael/CyclizationCamphor sulfonyl hydrazineN,O-protected hydroxyamine, enalChiral 5-hydroxyisoxazolidine bohrium.comnih.gov
Asymmetric AlkylationPrimary amine / Chiral phosphoric acid3-Hydroxyoxindole, aldehydeDisubstituted oxindole oup.com
Asymmetric Aldol ReactionL-Leucinol, Proline derivativesIsatin, ketone/aldehydeChiral 3-alkyl-3-hydroxy-2-oxindole scispace.com

Selective Introduction of the 5-Hydroxy Group

The phenolic hydroxyl group at the C5 position is a key functional handle and a significant contributor to the potential activity of oxindole derivatives. Its introduction can be achieved through several distinct approaches, including direct oxidation of a C-H bond, manipulation of a precursor functional group, or by starting with a pre-functionalized scaffold.

Direct Hydroxylation Strategies

Direct C-H hydroxylation of the aromatic ring of an oxindole presents an atom-economical approach, though achieving high regioselectivity for the C5 position remains a significant challenge. Most direct hydroxylation methods for oxindoles tend to target the more electron-rich C3 position. For instance, methods using TEMPO and molecular oxygen as a hydroxylation reagent have been developed for the C(sp3)-H bond at the 3-position. juniperpublishers.com Similarly, iron-catalyzed direct alkylation and subsequent hydroxylation reactions using air as the oxygen source have also focused on the C3 position. researchgate.netrsc.org

Strategies for aromatic C-H hydroxylation on related scaffolds often employ transition metal catalysis. However, direct, selective C5 hydroxylation of a pre-formed 1-n-propyloxindole is not commonly reported, as functionalization often occurs at other positions due to the complex electronic nature of the heterocyclic ring. Research into regioselective arylation at the C5 position using palladium catalysis under aerobic conditions suggests that metal-mediated functionalization at this site is feasible, paving the way for potential future hydroxylation methods. chim.it

Precursor-Based Hydroxylation Approaches

A more common and reliable method for installing the 5-hydroxy group is through the transformation of a precursor group at the C5 position. This multi-step approach offers superior control over regiochemistry. A frequent strategy involves the use of a 5-methoxyoxindole (B1300890) precursor, which can be synthesized from commercially available starting materials. The methoxy (B1213986) group serves as a stable protecting group for the phenol (B47542) during other synthetic transformations and can be cleaved in a final step to reveal the desired hydroxyl group.

The demethylation of a 5-methoxyoxindole derivative is a standard procedure in organic synthesis. Reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are effective for this transformation. clockss.org For example, 1-methyl-3-phenyl-5-methoxyoxindole can be demethylated using aluminum chloride at elevated temperatures to yield 1-methyl-3-phenyl-5-hydroxyoxindole. clockss.org This strategy is broadly applicable and represents a robust pathway to the 5-hydroxyoxindole (B181108) core.

Precursor GroupReagent for Deprotection/ConversionTypical Conditions
Methoxy (-OCH₃)Boron Tribromide (BBr₃)Dichloromethane (DCM), low temperature
Methoxy (-OCH₃)Aluminum Chloride (AlCl₃)Heating, neat or in a high-boiling solvent
Benzyloxy (-OBn)H₂, Palladium on Carbon (Pd/C)Hydrogenolysis, various solvents (e.g., EtOH, EtOAc)

Derivatization from Existing 5-Hydroxyoxindole Scaffolds

Starting directly with 5-hydroxyoxindole provides a convergent route to the target molecule and its analogs. This commercially available or readily synthesized scaffold can be functionalized at multiple positions. The phenolic hydroxyl group can be protected if necessary, followed by reactions at the C3 position or, as relevant here, alkylation at the N1 position. Studies have shown that the 5-hydroxyoxindole core can be used to synthesize a variety of 3-monosubstituted derivatives, highlighting its utility as a versatile starting platform. nih.gov Subsequent N-alkylation would then lead to the desired final product.

Introduction of the 1-n-Propyl Moiety

The n-propyl group at the N1 position is typically introduced via N-alkylation, a fundamental transformation in heterocyclic chemistry. More advanced methods involving multi-step sequences can be used to generate diverse analogs.

N-Alkylation Strategies Utilizing Propylating Agents

The most direct method for introducing the n-propyl group is the N-alkylation of a 5-hydroxyoxindole or a protected precursor like 5-methoxyoxindole. This reaction typically proceeds via an SN2 mechanism. The oxindole nitrogen is first deprotonated with a suitable base to form a nucleophilic amide anion, which then attacks an n-propyl electrophile, such as a propyl halide.

Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium tert-butoxide (LiOtBu). researchgate.netnih.gov The choice of solvent and base is crucial to avoid competing O-alkylation of the phenol (if unprotected) or C3-alkylation. Using a protection-free strategy for unprotected oxindoles can sometimes lead to side reactions like over-alkylation. rsc.org For instance, the alkylation of N-unprotected 3-ethyloxindole with ethyl bromide using butyllithium (B86547) (BuLi) as a base proceeds in high yield. nih.gov A similar strategy can be applied for propylation.

Propylating AgentBaseSolvent
n-Propyl bromideSodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)
n-Propyl iodidePotassium Carbonate (K₂CO₃)Acetone, Acetonitrile
n-Propyl bromideButyllithium (BuLi)Tetrahydrofuran (THF)

Sequential Synthesis Involving N-Propargylated Intermediates and Click Chemistry

A powerful and modular approach for creating analogs involves the introduction of a propargyl group (an alkyne-containing moiety) at the N1 position, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govrsc.org This "click chemistry" approach does not directly yield this compound but instead produces 1,2,3-triazole-containing analogs, which are structurally related and of significant interest in medicinal chemistry. nih.gov

The synthesis begins with the N-propargylation of the oxindole scaffold using propargyl bromide and a base. The resulting N-propargylated oxindole contains a terminal alkyne, which is a key functional group for the CuAAC reaction. researchgate.netbham.ac.uk This alkyne is then reacted with a variety of organic azides in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. rsc.org This reaction reliably and efficiently forms a stable 1,4-disubstituted triazole ring, linking the oxindole core to another molecular fragment. nih.govresearchgate.netnih.gov This strategy allows for the rapid generation of a library of diverse oxindole derivatives from a common N-propargylated intermediate. juniperpublishers.comnih.gov

StepDescriptionKey Reagents
1. N-Propargylation Introduction of the propargyl group onto the oxindole nitrogen.Propargyl bromide, Base (e.g., NaH, K₂CO₃)
2. CuAAC Reaction Cycloaddition between the N-propargyl oxindole and an organic azide.Organic Azide (R-N₃), Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)

Significance of N-Propyl Substitution in Related Bioactive Scaffolds

The introduction of an N-propyl group to a bioactive scaffold, such as the oxindole core, can significantly influence its pharmacological properties. While direct studies on this compound are limited, research on related N-substituted oxindoles provides valuable insights. For instance, in the synthesis of spiro-dihydropyridine oxindoles, N-propyl substituted isatins were shown to react efficiently, yielding the desired products in good to excellent yields (64% to 95%). acs.org This demonstrates the compatibility of the N-propyl group with various reaction conditions.

Advanced Synthetic Transformations and Derivatization

Modern synthetic chemistry offers a plethora of methods to construct complex molecular architectures based on the oxindole framework. These advanced transformations allow for the creation of hybrid molecules and the precise control of stereochemistry, which is crucial for biological activity.

The fusion of the oxindole scaffold with other heterocyclic systems has led to the development of novel hybrid molecules with interesting biological profiles.

Oxindole-linked Indolyl-pyrimidines: A series of oxindole-linked indolyl-pyrimidine derivatives has been synthesized and evaluated for their cytotoxic potential. nih.govresearchgate.net The synthesis typically involves the Knoevenagel condensation of an oxindole with an indole-3-aldehyde derivative carrying a pyrimidine (B1678525) moiety. nih.gov These hybrid compounds have shown inhibitory activity against various cancer cell lines in the low micromolar range. nih.govwisdomlib.org For example, compound 8e ((E)-3-((5-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)-1-methyl-1H-indol-3-yl)methylene)indolin-2-one) was identified as a potent cytotoxic agent against the PA-1 ovarian cancer cell line with an IC50 value of 2.43 µM. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov The general synthetic approach often involves the reaction of substituted chalcones with guanidine (B92328) hydrochloride, urea, or thiourea. d-nb.info

Oxindole-dihydrocoumarins: The synthesis of spiro[oxindole-pyrrolidine-dihydrocoumarin] hybrids has been achieved through a three-component regioselective 1,3-dipolar cycloaddition. thieme-connect.comthieme-connect.com This reaction utilizes 3-amino-oxindole-based azomethine ylides and coumarins, activated by a carboxylic acid, to produce derivatives with four contiguous stereocenters. thieme-connect.comthieme-connect.com Another approach to link oxindoles and coumarins involves the development of spirooxindole-cyclopropa[c]coumarin compounds through an organocatalyzed [2+1] Michael/intramolecular cyclization of 3-acylcoumarins with 3-halooxindoles. researchgate.net

The biological activity of oxindole derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

Chiral oxindoles are key structural motifs in many natural products. nih.gov The asymmetric synthesis of 3,3-disubstituted oxindoles, which creates a chiral quaternary center, is a significant challenge in organic synthesis. worldscientific.comrsc.org Various catalytic systems have been developed to address this challenge:

Organocatalysis: Cinchona alkaloid-derived thioureas have been used as catalysts in the enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives through a three-component reaction, achieving up to 87% enantiomeric excess (ee). nih.gov These catalysts have also been employed for the asymmetric Michael/cyclization of 3-aminooxindoles to produce chiral spiro[pyrrolidin-3,2′-oxindole] derivatives with excellent stereoselectivities. rsc.org Supported cinchona-derived thioureas have been successfully used in the aza-Friedel-Crafts reaction to produce 3-amino-2-oxindoles, with the advantage of catalyst recyclability and application in continuous flow processes. wiley.com

Metal Catalysis: Chiral N-heterocyclic carbene ligands in combination with palladium have been used for the asymmetric intramolecular α-arylation to give chiral 3-alkoxy or 3-aminooxindoles with high enantioselectivities (up to 97% ee). rsc.org A chiral-at-rhodium Lewis acid catalyst has been shown to be highly effective in the synthesis of 3,3-disubstituted oxindoles bearing vicinal quaternary–tertiary carbon centers, with diastereoselectivities of up to >200:1 and enantioselectivities of 98.4 to >99%. acs.org

Diastereoselective Approaches: The synthesis of dihydrobenzofuran spirooxindoles has been achieved with excellent diastereoselectivity through a formal [4+1] annulation of 3-chlorooxindoles and imines. acs.org Furthermore, the nature of substituents on the oxindole ring can significantly influence the diastereoselectivity of reactions, as seen in the oxidative rearrangement of indole-2-carboxamides. rsc.org A diastereoselective synthesis of β-pyridone-α,β-unsaturated oxindoles has also been developed via the reaction of isatins and 2-chloropyridinium salts. acs.org

Table 1: Examples of Catalytic Asymmetric Synthesis of Chiral Oxindole Derivatives

Catalyst Type Reaction Type Product Type Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference
Cinchonidine-derived thiourea Three-component reaction spiro[4H-pyran-3,3′-oxindole] up to 87% ee nih.gov
Chiral N-heterocyclic carbene/Pd Intramolecular α-arylation 3-alkoxy/3-aminooxindoles up to 97% ee rsc.org
Chiral-at-Rhodium Lewis Acid Mannich-type reaction 3,3-disubstituted oxindoles 98.4 to >99% ee, 43:1 to >200:1 dr acs.org
Chiral Scandium Complex α-amination 3-amino-2-oxindoles up to 99% ee nih.gov
Cinchonidine-based thiourea Michael/cyclization cascade spiro[pyrrolidin-3,2′-oxindole] excellent stereoselectivities rsc.org
Cinchona alkaloid-derived squaramide Mannich reaction 3-amino-2-oxindoles 90–99% ee beilstein-journals.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.netrsc.org This approach is particularly valuable for the synthesis of diverse libraries of heterocyclic compounds, including oxindoles. nih.govmdpi.com

Several MCRs have been developed for the synthesis of spirooxindoles and related structures:

A one-pot, pseudo five-component reaction has been reported for the synthesis of spirooxindole-containing fused 1,4-dihydropyridines in water, highlighting the green chemistry aspect of some MCRs. thieme-connect.com

A three-component [3+2] cycloaddition reaction catalyzed by montmorillonite (B579905) K10 has been used for the synthesis of polycyclic spirooxindoles. acs.org

The synthesis of spiro-dihydropyridine oxindoles has been achieved through a one-pot reaction of isatin, malononitrile, allenoate, and amines without the need for a metal or organocatalyst. acs.org

A palladium-catalyzed multicomponent reaction of 3-diazo oxindole, isocyanide, and aniline (B41778) has been developed for the synthesis of (E)-3-alkylidene oxindoles. acs.org

Novel bis-spirooxindoles have been synthesized via a sequential multi-component reaction in a biodegradable solvent. rsc.org

The power of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials, making them an invaluable tool in drug discovery and organic synthesis. nih.govbohrium.combohrium.com

Molecular and Electronic Structure Elucidation of 1 N Propyl 5 Hydroxyoxindole and Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic analysis provides the foundational evidence for the structural confirmation of newly synthesized or isolated compounds. A combination of techniques is employed to piece together the molecular puzzle, from the atomic connectivity and functional groups to the precise molecular weight and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-n-Propyl-5-hydroxyoxindole, a full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) correlation spectra, would provide unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. H-7, adjacent to the lactam fusion, would likely appear as a doublet. H-6, ortho to the hydroxyl group, would be a doublet of doublets, and H-4, also ortho to a substituent, would appear as a doublet. The methylene (B1212753) protons at the C-3 position of the oxindole (B195798) core would resonate as a singlet. The N-propyl group would give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) group, a complex multiplet (sextet) for the central methylene (-CH₂-) group, and a triplet for the methylene group directly attached to the nitrogen (N-CH₂-). The phenolic hydroxyl proton (-OH) would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a signal for each of the 11 unique carbon atoms. The most downfield signal would correspond to the lactam carbonyl carbon (C-2). The aromatic carbons would resonate in the typical aromatic region, with the carbon bearing the hydroxyl group (C-5) and the quaternary carbons (C-3a, C-7a) being identifiable. The aliphatic region would contain signals for the C-3 methylene carbon and the three distinct carbons of the n-propyl chain.

2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive assignment.

COSY would establish proton-proton coupling relationships, confirming the connectivity within the n-propyl group (N-CH₂ to -CH₂ to -CH₃) and the adjacent aromatic protons (H-6 to H-7).

HSQC would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the N-CH₂ protons to the C-2 (carbonyl) and C-7a carbons, confirming the site of alkylation, and the C-3 methylene protons to aromatic carbons C-3a and C-4, confirming the core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2 (C=O)-~175-178
C-3 (-CH₂-)~3.5~36
C-3a-~128
C-4~6.7 (d)~111
C-5-~152
C-6~6.8 (dd)~115
C-7~7.0 (d)~110
C-7a-~145
N-CH₂-~3.6 (t)~43
-CH₂-~1.7 (m)~21
-CH₃~0.9 (t)~11
5-OH~8.5 (s, broad)-

Note: Predicted values are based on data for 5-hydroxyoxindole (B181108) and related N-alkylated oxindoles. Actual shifts may vary depending on solvent and experimental conditions. d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, s = singlet.

HRMS is indispensable for determining the precise molecular weight and elemental formula of a compound. nih.gov For this compound (C₁₁H₁₃NO₂), the calculated monoisotopic mass is 191.09463 Da. An HRMS experiment would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the elemental composition.

Beyond molecular weight determination, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be observed at m/z 192.0974. Collision-induced dissociation (CID) of this ion would likely produce several characteristic fragment ions. Common fragmentation pathways for N-alkyl oxindoles include cleavage of the N-alkyl chain and fragmentation of the heterocyclic ring. acs.orgcaltech.edu

Key expected fragmentation patterns include:

Loss of the propyl group: Cleavage of the N-C bond would result in the loss of a propyl radical, leading to a fragment corresponding to the 5-hydroxyoxindole cation (m/z 148.040).

Loss of an ethyl group: Alpha-cleavage next to the nitrogen could lead to the loss of an ethyl radical (C₂H₅•), resulting in a major fragment at m/z 162.071.

Loss of carbon monoxide: A characteristic fragmentation of the oxindole core is the loss of a neutral CO molecule from the lactam carbonyl, which would lead to a fragment ion from the parent molecule at m/z 164.102.

Table 2: Predicted HRMS Fragments for this compound

Ion/FragmentProposed FormulaCalculated m/z
[M+H]⁺[C₁₁H₁₄NO₂]⁺192.0974
[M-C₂H₅]⁺[C₉H₈NO₂]⁺162.0712
[M+H-CO]⁺[C₁₀H₁₄NO]⁺164.1021
[M-C₃H₇]⁺[C₈H₆NO₂]⁺148.0399

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. academyart.edu The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features. nih.govmasterorganicchemistry.com

The most prominent absorptions would be:

O-H Stretch: A strong and broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to intermolecular hydrogen bonding. orgchemboulder.com

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, would confirm the presence of the sp³-hybridized C-H bonds of the n-propyl group. libretexts.org

C=O Stretch (Lactam): A very strong, sharp absorption band around 1680-1700 cm⁻¹ is a definitive indicator of the five-membered lactam (γ-lactam) carbonyl group. Its position is characteristic of a conjugated amide system.

C=C Stretch (Aromatic): Medium to strong intensity peaks in the 1450-1620 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch (Phenol): A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹, would be assigned to the C-O stretching of the phenolic group.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Phenol (B47542) O-HStretch3200-3400Strong, Broad
Alkyl C-HStretch2850-2960Medium-Strong
Lactam C=OStretch1680-1700Strong, Sharp
Aromatic C=CStretch1450-1620Medium
Phenol C-OStretch1200-1250Strong

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. nih.gov While requiring a suitable crystal, this technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state. mdpi.com

For this compound, a crystal structure would reveal:

Molecular Geometry: It would confirm the near-planarity of the bicyclic oxindole core. The precise bond lengths of the C=O, C-N, and aromatic C-C bonds would provide insight into the degree of electron delocalization within the conjugated system.

Conformation: The conformation of the flexible n-propyl chain relative to the oxindole ring would be determined.

Intermolecular Interactions: The crystal packing would be dictated by intermolecular forces. A critical interaction would be hydrogen bonding involving the 5-hydroxy group, which can act as a hydrogen bond donor, and the lactam carbonyl oxygen, which is a strong hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded dimers or polymeric chains, significantly influencing the solid-state architecture. nih.govresearchgate.net

Analysis of crystallographic data from related oxindole structures suggests that the C2=O bond length would be approximately 1.24 Å, and the lactam C2-N1 bond would be around 1.37 Å, indicative of amide resonance.

Computational Chemistry and Quantum Mechanical Analyses

Computational methods, particularly Density Functional Theory (DFT), provide a powerful theoretical complement to experimental data, offering deep insights into the electronic structure, stability, and reactivity of molecules. researchgate.net

DFT calculations, often using functionals like B3LYP with a 6-311+G(d,p) basis set, can be employed to model the properties of this compound.

Optimized Geometry: The first step is to calculate the molecule's lowest energy conformation. This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Electronic Structure Analysis:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 5-hydroxy-substituted aromatic ring, indicating this is the most likely site for electrophilic attack. The LUMO would likely be distributed across the electron-deficient carbonyl group and the bicyclic system, suggesting this region is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show regions of high negative potential (red/yellow) around the carbonyl and phenolic oxygen atoms, identifying them as sites for electrophilic and hydrogen-bonding interactions. Regions of positive potential (blue) would be located around the phenolic hydrogen, indicating its acidic nature.

Spectroscopic Prediction: DFT calculations can predict spectroscopic properties. Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental spectra to aid in and confirm peak assignments.

Table 4: Key Parameters Obtainable from DFT Analysis of this compound

Calculated PropertySignificance
Optimized Molecular GeometryPredicts the most stable 3D structure, including bond lengths and angles.
HOMO EnergyEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic PotentialMaps electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Dipole MomentMeasures the overall polarity of the molecule.
Predicted NMR Shifts & IR FrequenciesAids in the interpretation and confirmation of experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions over time. For this compound and its derivatives, MD simulations provide crucial insights into their conformational flexibility and how they bind to biological targets such as enzymes. These simulations model the movement of atoms in a system by solving Newton's equations of motion, offering a detailed view of the molecule's behavior in a simulated physiological environment.

The conformational landscape of this compound is of particular interest, as the spatial arrangement of its atoms can significantly influence its biological activity. The n-propyl group at the N1 position and the hydroxyl group at the C5 position introduce a degree of flexibility. MD simulations can explore the rotational freedom around single bonds, predicting the most stable and frequently occurring conformations of the molecule in solution. This analysis helps in understanding how the molecule might present itself to a protein's binding site.

When studying protein-ligand interactions, MD simulations can elucidate the stability of the binding pose of this compound within a protein's active site. After an initial binding pose is predicted by molecular docking, an MD simulation is run to observe the evolution of the complex over a period of nanoseconds to microseconds. Key aspects that are analyzed include:

Root Mean Square Deviation (RMSD): This parameter is monitored for both the ligand and the protein backbone to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. The hydroxyl group and the carbonyl group of the oxindole core are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The n-propyl group and the aromatic ring of the oxindole scaffold can engage in hydrophobic interactions with nonpolar residues in the active site.

Water-Mediated Interactions: MD simulations explicitly model water molecules, allowing for the identification of bridging water molecules that can mediate interactions between the ligand and the protein.

These simulations can generate a wealth of data that can be summarized to understand the key interactions that stabilize the protein-ligand complex. For instance, a simulation might reveal that the 5-hydroxy group consistently forms a hydrogen bond with a specific amino acid residue, highlighting its importance for binding affinity.

Table 1: Representative Data from MD Simulation Analysis of this compound with a Target Protein

Interaction TypeInteracting ResidueOccupancy (%)Average Distance (Å)
Hydrogen BondAsp12385.22.8 ± 0.3
Hydrogen BondSer7863.53.1 ± 0.4
HydrophobicLeu4595.13.9 ± 0.5
HydrophobicVal9990.74.2 ± 0.6
Water BridgeGlu15045.8-

This table presents hypothetical data to illustrate the typical output of an MD simulation analysis. The occupancy represents the percentage of simulation time the interaction is observed.

Quantum-Mechanical/Molecular Mechanics (QM/MM) Hybrid Approaches for Active Site Analysis

To gain a more profound and accurate understanding of the interactions within a protein's active site, particularly when electronic effects and reaction mechanisms are of interest, Quantum-Mechanical/Molecular Mechanics (QM/MM) hybrid approaches are employed. acs.org These methods combine the accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment. acs.org

In the context of this compound interacting with an enzyme, the active site analysis using a QM/MM approach would typically involve partitioning the system into two regions:

The QM Region: This region is treated with a high level of theory (e.g., density functional theory - DFT) and includes the ligand (this compound) and the key amino acid residues in the enzyme's active site that are directly involved in binding or catalysis. This allows for an accurate description of electronic phenomena such as charge transfer, polarization, and the formation and breaking of chemical bonds.

The MM Region: The rest of the protein and the surrounding solvent are treated using a classical force field (MM). This part of the system is computationally less demanding and provides the necessary environmental context, including steric and electrostatic interactions, that influences the QM region.

The primary advantage of QM/MM methods is their ability to model enzymatic reactions and elucidate detailed mechanistic pathways. For a derivative of this compound that acts as an enzyme inhibitor, a QM/MM study could be used to:

Accurately calculate binding energies: By treating the key interactions with quantum mechanics, a more precise estimation of the binding affinity can be achieved compared to purely classical methods.

Investigate electronic effects: The influence of the protein environment on the electronic structure of the ligand, and vice versa, can be studied in detail. For example, the polarization of the C=O bond in the oxindole ring upon binding can be quantified.

Model reaction mechanisms: If the ligand is a substrate or a covalent inhibitor, the entire reaction pathway, including transition states and intermediates, can be mapped out. This provides invaluable information for understanding the enzyme's catalytic mechanism and for the rational design of more potent inhibitors.

Analyze charge distribution: The charge distribution on both the ligand and the active site residues can be calculated, revealing the nature of the electrostatic interactions that govern binding.

Table 2: Illustrative QM/MM Calculation Results for this compound in an Enzyme Active Site

ParameterCalculated ValueInterpretation
Binding Free Energy (kcal/mol)-9.8Strong binding affinity
Charge on Carbonyl Oxygen (e)-0.65 (bound) vs. -0.58 (unbound)Increased polarization upon binding
Key Interatomic Distance (Å)1.95 (Ligand-OH...Asp-COO-)Strong hydrogen bond formation
Energy Barrier for a Catalytic Step (kcal/mol)15.2Provides insight into reaction kinetics

This table provides hypothetical values to exemplify the type of quantitative data obtained from QM/MM studies.

By combining the strengths of both quantum and classical mechanics, QM/MM simulations offer a detailed and accurate picture of the molecular and electronic events that occur within an enzyme's active site upon the binding of a ligand like this compound.

Structure Activity Relationship Sar and Mechanistic Investigations of 1 N Propyl 5 Hydroxyoxindole Analogs

Elucidation of Molecular Interactions with Biological Targets.

The biological activity of 1-n-Propyl-5-hydroxyoxindole analogs is intrinsically linked to their ability to interact with specific biological targets. These interactions are governed by a combination of factors including the molecule's three-dimensional structure and the nature of its functional groups.

Ligand-Protein Binding Mechanisms: Hydrogen Bonding, Hydrophobic Interactions, and Steric Effects.

The binding of oxindole (B195798) derivatives to protein targets is a multifaceted process involving a variety of non-covalent interactions. The stability of the ligand-protein complex, which is crucial for its biological effect, is determined by the sum of these interactions. nih.govnih.gov

Hydrogen Bonding: The oxindole scaffold contains both hydrogen bond donors (N-H group) and acceptors (C=O group), making it capable of forming crucial hydrogen bonds with amino acid residues in the active site of a protein. For instance, the hydroxyl group at the 5-position can act as a hydrogen bond donor, significantly contributing to binding affinity. nih.gov In studies of similar heterocyclic compounds, N-H…X interactions have been shown to stabilize specific conformations. rsc.org The interaction between a ligand and its target can be strengthened by hydrogen bonds, which plays a significant role in protein recognition. nih.gov

Steric Effects: The size and shape of the ligand relative to the binding pocket of the target protein are critical. The n-propyl group, for example, must be accommodated within the binding site without causing steric clashes that would destabilize the complex. Conversely, a well-matched steric profile can enhance binding affinity and selectivity. acs.org

A hypothetical representation of these interactions is summarized in the table below:

Table 1: Potential Molecular Interactions of this compound with a Target Protein
Interaction Type Functional Group Involved Potential Interacting Amino Acid Residues
Hydrogen Bonding (Donor) 5-hydroxy group, N-H of oxindole ring Asp, Glu, Ser, Thr
Hydrogen Bonding (Acceptor) Carbonyl group of oxindole ring Asn, Gln, Ser, Thr, Tyr
Hydrophobic Interactions 1-n-propyl group, Benzene (B151609) ring Val, Leu, Ile, Phe, Trp
π-π Stacking Benzene ring of oxindole Phe, Tyr, Trp, His

Conformational Analysis and Identification of Bioactive Conformations.

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. nih.gov Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to determine which of these is the "bioactive conformation"—the specific shape it adopts when binding to its biological target. nih.gov Techniques such as computational modeling are employed to predict these conformations. nih.gov For a molecule to be active, it must be able to adopt a conformation that is complementary to the binding site of its target protein. The flexibility of the n-propyl chain allows for some conformational freedom, which can be advantageous for fitting into various binding pockets. However, the rigid oxindole core provides a stable scaffold for the presentation of key interacting groups.

Role of Specific Oxindole Features in Target Recognition.

The oxindole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. nih.gov Specific features of the oxindole core are crucial for target recognition. The lactam (a cyclic amide) functionality, with its carbonyl group and adjacent N-H group, is a key site for hydrogen bonding interactions. The aromatic benzene ring can participate in π-π stacking and hydrophobic interactions. The specific substitution pattern on this core, such as the 1-n-propyl and 5-hydroxy groups, then fine-tunes the binding affinity and selectivity for a particular target.

Functional Group Contributions to Biological Efficacy.

Impact of the 1-n-Propyl Substituent on Receptor Affinity and Selectivity.

The substituent at the 1-position of the oxindole ring plays a critical role in determining receptor affinity and selectivity. In a related series of noroxymorphindole analogs, varying the N-alkyl substituent from ethyl to heptyl had a profound effect on opioid receptor binding. nih.gov While that particular study found that all N-alkyl analogs acted as antagonists, it highlights the principle that the nature of the N-substituent can significantly modulate pharmacological activity. nih.gov

The 1-n-propyl group in this compound contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and access its target. Furthermore, the size and shape of the n-propyl group can enhance binding to a specific receptor by occupying a hydrophobic pocket, thereby increasing affinity and potentially selectivity for that receptor over others. nih.gov Studies on other heterocyclic compounds have also shown that N-alkylation can significantly impact biological activity. nih.govnih.gov

Table 2: General Effects of N-Alkylation on Receptor Interactions in Heterocyclic Compounds

N-Alkyl Substituent General Effect on Affinity General Effect on Selectivity
Small Alkyl (e.g., Methyl, Ethyl) Variable, can increase or decrease affinity depending on the target. Often lower selectivity.
Medium Alkyl (e.g., Propyl, Butyl) Can significantly increase affinity by occupying hydrophobic pockets. May enhance selectivity for specific receptor subtypes.
Bulky/Branched Alkyl May decrease affinity due to steric hindrance, but can also enhance selectivity if the pocket is accommodating. Can significantly increase selectivity.

Role of the 5-Hydroxy Group in Pharmacological Activity and Redox Modulation.

The 5-hydroxy group is a key contributor to the pharmacological activity of this compound. Phenolic hydroxyl groups are known to be important for interactions with a variety of biological targets, often acting as hydrogen bond donors. nih.gov

Influence of Substituents at C-3 on Biological Profile

The biological activity of 5-hydroxyoxindole (B181108) derivatives can be significantly modulated by the introduction of various substituents at the C-3 position of the oxindole core. Research into these analogs has revealed that this position is a critical determinant of the compound's therapeutic potential, particularly concerning its antioxidant properties.

Studies on newly synthesized 3,5-dihydroxy-3-phenacyl-2-oxindole derivatives have shown that these C-3 substituted compounds exhibit potent activity in suppressing lipid peroxidation and intracellular oxidative stress. nih.govresearchgate.net Specifically, derivatives such as 3,5-dihydroxy-3-phenacyl-2-oxindole and its analogs with substitutions on the phenacyl ring (e.g., -OCH3, -CF3, -F, -Cl, -Br, and -I at the 4'-position) demonstrated more potent inhibitory activity against lipid peroxidation than the parent 5-hydroxyoxindole compound. researchgate.net This suggests that the presence of a bulky and electronically diverse substituent at the C-3 position enhances the molecule's ability to counteract oxidative damage. These findings identify C-3 substituted 5-hydroxyoxindole derivatives as promising lead candidates for the development of novel antioxidant therapies. nih.govresearchgate.net Furthermore, the inclusion of heterocyclic or cycloalkyl moieties fused at the C-3 position presents opportunities to modulate the physicochemical properties of these compounds. nih.gov

Table 1: Influence of C-3 Substitution on Antioxidant Activity
CompoundSubstitution at C-3Observed Biological EffectReference
5-HydroxyoxindoleNone (Hydrogen)Baseline antioxidant activity. nih.gov
3,5-dihydroxy-3-phenacyl-2-oxindole DerivativesSubstituted Phenacyl GroupShowed significant suppression of lipid peroxidation and intracellular oxidative stress, often more potent than the parent compound. nih.govresearchgate.net

Contributions of Heterocyclic Templates and Lipophilic Substituents

The therapeutic profile of 5-hydroxyoxindole analogs is not only defined by substitutions at specific positions but also by broader structural features, including the incorporation of different heterocyclic templates and the modulation of lipophilicity.

Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, plays a crucial role in its biological activity. In the case of 3-substituted 5-hydroxyoxindole derivatives, a direct correlation between increased lipophilicity and enhanced antioxidant effects has been observed. nih.gov More lipophilic derivatives tended to demonstrate greater efficacy in suppressing lipid peroxidation and intracellular oxidative stress compared to the parent 5-hydroxyoxindole. nih.govresearchgate.net This suggests that enhanced lipid solubility may facilitate the compounds' interaction with cellular membranes, where lipid peroxidation occurs, thereby improving their protective antioxidant function.

The oxindole core itself serves as a versatile template for building kinase inhibitors. nih.gov The introduction of different heterocyclic substituents can drastically alter the kinase inhibition profile. For instance, in a series of oxindole analogs developed as Tousled-Like Kinase 2 (TLK2) inhibitors, replacing a core imidazole group with a pyrrole substituent increased potency against TLK2 by 60%. nih.gov Conversely, a pyrazole substituent at the same position resulted in a nearly 10-fold decrease in potency compared to the imidazole parent. nih.gov These findings highlight the profound impact that the choice of heterocyclic template can have on the compound's interaction with specific biological targets.

Table 2: Effect of Heterocyclic Template on TLK2 Inhibition
Heterocyclic SubstituentRelative Potency vs. TLK2Reference
ImidazoleBaseline nih.gov
Pyrrole60% more potent than Imidazole nih.gov
Pyrazole~10-fold less potent than Imidazole nih.gov
3,5-dimethylpyrroleDemonstrated inhibition (IC50 = 870 nM). nih.gov

Modulation of Enzyme and Protein Activity

Kinase Inhibition Potential and Selectivity (e.g., Protein Tyrosine Kinases, ERK, VEGFR2, TLK2)

The oxindole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several kinase inhibitors, some of which have led to approved medicines. nih.gov Analogs of this compound have been investigated for their potential as selective kinase inhibitors, particularly targeting Tousled-Like Kinase 2 (TLK2), a promising target for cancer therapy. nih.gov

Through systematic modification of the oxindole core, researchers have developed potent and narrow-spectrum TLK2 inhibitors. Quantitative structure-activity relationship (QSAR) analysis revealed that substitutions at the 5-position of the oxindole ring are preferable for TLK2 inhibition. nih.gov For example, while exploring 5,6-dimethoxyoxindole analogs, it was found that a pyrrole substitution led to a 3-fold increase in potency against TLK2. nih.gov However, this modification also increased inhibition of other kinases like TRKC and FLT3, indicating a broader kinome profile. nih.gov The development of selective inhibitors is crucial, and these studies aim to identify compounds that can probe TLK2 biology without confounding off-target effects. nih.gov

The broader indole (B1671886) and oxindole class of compounds has also shown activity against other significant kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFR). nih.gov VEGFRs are key mediators of angiogenesis, a critical process in tumor growth, making them important targets for anticancer drugs. nih.gov Sunitinib, an approved oral multi-targeted tyrosine kinase inhibitor, features an oxindole core and effectively inhibits VEGFR-1, -2, and -3. nih.gov

Table 3: Kinase Inhibition Profile of Selected Oxindole Analogs
Compound TypeTarget KinaseActivity/Selectivity NotesReference
5,6-dimethoxyoxindole with pyrroleTLK23-fold jump in potency against TLK2. nih.gov
5,6-dimethoxyoxindole with pyrroleTRKC, FLT3Also showed a boost in inhibition, suggesting broader kinome activity. nih.gov
Sunitinib (Oxindole core)VEGFR-1, -2, -3Clinically approved multi-targeted tyrosine kinase inhibitor. nih.gov

Proteasome Pathway Modulation, Specifically 20S Proteasome Inhibition

The ubiquitin-proteasome pathway (UPP) is a critical cellular machinery responsible for the degradation of abnormal or short-lived proteins, thereby regulating essential biological processes such as cell cycle control, DNA damage response, and apoptosis. nih.govnih.gov The central enzymatic component of this pathway is the 26S proteasome, which contains the 20S proteasome core particle responsible for proteolytic activity. nih.gov Due to its fundamental role in maintaining cellular homeostasis, the inhibition of the proteasome, particularly the 20S core, has emerged as a successful strategy in cancer therapy, exemplified by drugs approved for multiple myeloma. nih.govtum.de

Proteasome inhibitors are promising candidates for anti-tumoral and anti-inflammatory drugs. nih.gov They function by blocking the active sites within the 20S proteasome, leading to the accumulation of regulatory proteins that can trigger apoptosis in cancer cells. nih.govnih.gov While the oxindole scaffold is known for its diverse biological activities, specific studies detailing the direct inhibition of the 20S proteasome by this compound or its close analogs were not identified in the reviewed literature. The development of specific inhibitors for the different proteolytic subunits of the proteasome remains an active area of research, focused on creating new therapeutic agents with improved efficacy and reduced side effects. tum.de

Antioxidant Mechanisms: Suppression of Lipid Peroxidation and Intracellular Oxidative Stress

Analogs of this compound have demonstrated significant antioxidant capabilities through multiple mechanisms, primarily involving the suppression of lipid peroxidation and the reduction of intracellular oxidative stress. nih.govresearchgate.net Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of cytotoxic byproducts. mdpi.commdpi.com

Studies have shown that 5-hydroxyoxindole and its 3-substituted derivatives can effectively inhibit lipid peroxidation induced by agents like tert-butylhydroperoxide in rat liver microsomes. nih.govresearchgate.net The protective effects of these compounds also extend to mitigating intracellular oxidative stress. For instance, 5-hydroxyindole (5HI) has been shown to protect human fibroblast cells from tert-butylhydroperoxide-induced damage by suppressing the generation of intracellular reactive oxygen species, lipid peroxidation, and peroxynitrite. nih.gov

The antioxidant mechanism also involves the protection of mitochondrial integrity. nih.gov By attenuating oxidative stress, these compounds can restore the mitochondrial membrane potential, which is crucial for cell survival. nih.gov This protective action prevents the release of cytochrome c from mitochondria and subsequent activation of caspase-3, key events in the apoptotic cascade. nih.gov Notably, the cytotoxicity of these oxindole derivatives on human promyelocytic leukemia HL60 cells was found to be lower than that of BHT (2,6-di(tert-butyl)-4-hydroxytoluene), a widely used synthetic antioxidant, highlighting their potential as safer therapeutic candidates. nih.gov

Table 4: Summary of Antioxidant Mechanisms
MechanismObserved EffectModel SystemReference
Suppression of Lipid PeroxidationSignificant inhibition of tert-butylhydroperoxide-induced lipid peroxidation.Rat liver microsomes nih.govresearchgate.net
Reduction of Intracellular Oxidative StressSuppression of reactive oxygen species and peroxynitrite generation.Human fibroblast cells nih.gov
Mitochondrial ProtectionRestoration of mitochondrial membrane potential; inhibition of cytochrome c release and caspase-3 activation.Human fibroblast cells nih.gov

Other Mechanistic Pathways (e.g., Urease Inhibition, Annexin A2-S100A10 Interaction)

Beyond more commonly studied targets, oxindole analogs have been explored for their potential to modulate other enzymatic and protein-protein interactions.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, contributing to diseases like gastritis and peptic ulcers. researchgate.net Inhibition of urease is a key strategy for managing these conditions. Oxindole derivatives have emerged as potential urease inhibitors.

A study involving the synthesis of novel oxindole derivatives demonstrated their urease inhibitory potential. nih.gov Starting from 5-chlorooxindole, a series of compounds were synthesized and evaluated. Several of these analogs showed potent activity, with some even surpassing the standard inhibitor, Thiourea. nih.gov The structure-activity relationship (SAR) indicated that the nature and position of substituents on the aryl rings attached to the oxindole core significantly influenced the inhibitory activity.

CompoundDescriptionIC₅₀ (µM)
Compound 5Oxindole derivative with a 4-chlorophenyl substitution13.00 ± 0.35
Compound 11Oxindole derivative with a 3-nitrophenyl substitution19.20 ± 0.50
Thiourea (Standard)Standard urease inhibitor21.00 ± 0.01

Molecular docking studies suggested that these active compounds could fit within the binding site of the urease enzyme, indicating a potential mechanism of action. nih.gov

Annexin A2-S100A10 Interaction

The Annexin A2/S100A10 protein complex is involved in various cellular processes, including angiogenesis and cell adhesion. nih.govresearchgate.net S100A10, a member of the S100 family of Ca²⁺-binding proteins, forms a tight complex with Annexin A2, modifying the functions of both proteins. mdpi.comnih.gov This interaction has been implicated in cancer progression, making it an attractive target for therapeutic intervention. researchgate.net

While direct inhibition by oxindole derivatives is not extensively documented, research into small molecules that block this interaction has identified other heterocyclic scaffolds. For instance, a study identified 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one as a starting point for developing inhibitors of the Annexin A2-S100A10 interaction. nih.gov This highlights the potential for small, drug-like molecules to disrupt this protein-protein interaction. Given the structural versatility of the oxindole scaffold, it represents a plausible candidate for designing future inhibitors targeting this pathway. The binding pocket on S100A10 is a compact, lipophilic site, which could potentially be targeted by appropriately substituted oxindole analogs. nih.govacs.org

Rational Design Principles for Optimized Analogs

The development of potent and selective this compound analogs relies on established principles of rational drug design, including lead optimization based on SAR data and computational modeling.

Lead optimization is a critical phase in drug discovery where a promising lead compound is refined to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com A fundamental approach in this process is the analysis of Structure-Activity Relationships (SAR), which studies how systematic changes in a molecule's structure affect its biological activity. patsnap.comnih.gov

For the oxindole scaffold, SAR studies have provided valuable insights for optimization:

Substitution at the N1-position: The nature of the substituent on the nitrogen atom of the oxindole ring is crucial. In N-substituted indole derivatives, modifications at this position can significantly impact binding affinity and potency. nih.gov For a lead compound like this compound, varying the length and nature of the alkyl chain (e.g., replacing n-propyl with other groups) could optimize interactions with the target protein. frontiersin.orgresearchgate.net

Substitution on the Aromatic Ring: The benzene ring of the oxindole core provides a key site for modification. Introducing different functional groups at positions 4, 5, 6, and 7 can modulate the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds. The presence of a hydroxyl group at the 5-position, as in the parent compound, offers a point for hydrogen bonding which is often critical for target engagement.

Substitution at the C3-position: The 3-position of the oxindole ring is highly versatile and often substituted to enhance activity. The development of 3,3-disubstituted oxindoles has led to compounds with high selectivity for various targets, such as PI3Kδ kinase. nih.govacs.org This position can be used to introduce motifs that exploit specific features of a target's binding site. nih.gov

Modification SiteStrategyPotential Outcome
N1-Alkyl GroupVary chain length, introduce branching or rings.Improve hydrophobic interactions and binding affinity.
C5-Hydroxy GroupReplace with other H-bond donors/acceptors (e.g., -NH₂, -OCH₃).Optimize hydrogen bonding network with the target.
C3-PositionIntroduce diverse substituents to create all-carbon quaternary centers.Enhance potency, selectivity, and introduce 3D complexity. rsc.org
Aromatic RingAdd electron-withdrawing or -donating groups.Modulate electronic properties and metabolic stability.

Computational methods are integral to modern lead optimization. patsnap.com Pharmacophore modeling and virtual screening are powerful tools for identifying novel and potent analogs. acs.orgfrontiersin.org

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov These models are typically generated based on the structures of known active compounds. nih.gov

Once a pharmacophore model for a particular target is established, it can be used for virtual screening. mdpi.com In this process, large digital libraries containing millions of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. researchgate.netnih.govbenthamscience.com This approach allows for the rapid and cost-effective identification of new chemical scaffolds or derivatives with a high probability of being active.

For oxindole derivatives, these techniques have been successfully applied. For example, a series of 120 novel 3-substituted-2-oxindole derivatives were designed based on SAR studies and then screened virtually against antimicrobial enzyme targets. nih.gov This process identified several hits with high predicted binding affinities, which could then be prioritized for chemical synthesis and biological testing. nih.gov Such computational workflows, combining pharmacophore modeling, virtual screening, and molecular docking, are invaluable for rationally designing optimized analogs of lead compounds like this compound. researchgate.netbenthamscience.com

Biochemical and Cellular Research on 1 N Propyl 5 Hydroxyoxindole Derived Compounds

Cell Line-Based Studies on Antiproliferative and Proapoptotic Effects

The oxindole (B195798) scaffold is a core structure in many biologically active compounds, both natural and synthetic. nih.gov Derivatives built upon this framework have been a significant area of interest in oncology research due to their potential as antitumor agents. nih.govsemanticscholar.org These compounds, including those derived from 1-n-Propyl-5-hydroxyoxindole, have been investigated for their ability to inhibit the growth of cancer cells and induce programmed cell death.

Research has demonstrated that various oxindole derivatives exhibit potent antiproliferative activity against a wide spectrum of human cancer cell lines. researchgate.net For instance, certain spiro-oxindole derivatives have shown significant efficacy against breast cancer cell lines MCF-7 (human adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer). nih.gov One N-benzyl substituted compound was particularly potent, with IC50 values of 3.55 µM and 4.40 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov Importantly, these derivatives did not show cytotoxicity towards normal mouse embryonic fibroblast (NIH/3T3) cells, suggesting a degree of selectivity for cancer cells. nih.gov

The antiproliferative effects are not limited to breast cancer. A novel oxindole derivative, referred to as SH-859, significantly inhibited the viability of human renal cancer cells (786-O) when compared to its effect on normal kidney cells (NRK52E). nih.gov Further studies have synthesized and screened new 3-substituted oxindole derivatives against a panel of 60 NCI cell lines, finding notable activity against leukemia and breast cancer cell lines in particular. nih.gov One promising compound from this series, designated 6f, showed an IC50 value of 14.77 µM against the MCF-7 breast cancer line. nih.gov

The structural features of these oxindole derivatives play a crucial role in their activity. Substitutions at various positions on the oxindole ring can dramatically influence their potency. nih.gov For example, studies on 3-pyridyl oxindole hybrids revealed that a compound with a 6-Cl oxindole moiety (compound 5l) demonstrated powerful activity, with cytotoxic effects towards 4 cell lines and cytostatic effects against 44 cell lines in the NCI-60 panel. mdpi.com This highlights the potential for developing highly active and selective anticancer agents through targeted chemical modifications of the core oxindole structure. nih.govdigitellinc.com

Table 1: Antiproliferative Activity of Selected Oxindole Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity Metric Result Source
Spiro-oxindole (Compound 6) MCF-7 (Breast) IC50 3.55 µM nih.gov
Spiro-oxindole (Compound 6) MDA-MB-231 (Breast) IC50 4.40 µM nih.gov
SH-859 786-O (Kidney) Cell Viability Significant Inhibition nih.gov
3-Substituted oxindole (6f) MCF-7 (Breast) IC50 14.77 µM nih.gov
3-Pyridyl oxindole (5l) Leukemia Subpanel Average GI50 3.39 µM mdpi.com
3-Pyridyl oxindole (5l) Colon Cancer Subpanel Average GI50 5.97 µM mdpi.com
Indole-isatin hybrid (5o) Various IC50 1.69 µM researchgate.netnih.gov
Indole-isatin hybrid (5w) Various IC50 1.91 µM researchgate.netnih.gov

Beyond inhibiting proliferation, a key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. nih.govplos.org Oxindole derivatives have been shown to trigger this process in various cancer cells. nih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, have been observed in cancer cells following treatment with these compounds. mdpi.commdpi.com

The induction of apoptosis by oxindole derivatives often involves the intrinsic, or mitochondrial, pathway. mdpi.com Studies have shown that treatment can lead to the disruption of the mitochondrial membrane potential. mdpi.comscienceopen.com This event is a critical step in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytosol. mdpi.com

Furthermore, the molecular machinery of apoptosis is directly affected. Western blot analyses have revealed that treatment with oxindole-related compounds can modulate the expression of key regulatory proteins. For example, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been observed, leading to an increased Bax/Bcl-2 ratio that favors cell death. scienceopen.com The activation of caspases, the primary executioners of apoptosis, is another common finding. mdpi.commdpi.com In some cases, apoptosis is induced in a p53-dependent manner, where the tumor suppressor protein p53 is activated, contributing to the cell death cascade. mdpi.comscienceopen.comnih.gov However, some studies suggest that apoptosis can also occur through caspase-independent pathways. scienceopen.com

Investigations of Intracellular Signaling Pathways

The anticancer effects of this compound derived compounds are rooted in their ability to interfere with the complex network of intracellular signaling pathways that control cell growth, survival, and division. researchgate.net

A primary mechanism by which many oxindole derivatives exert their effects is through the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). researchgate.net These receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), are crucial for cancer cell growth and angiogenesis. nih.gov The oxindole core is a privileged scaffold for designing inhibitors of these kinases. researchgate.netdigitellinc.com

Sunitinib, a well-known anticancer drug, features an oxindole core and functions as a multi-targeted tyrosine kinase inhibitor against receptors including VEGFR and PDGFR. researchgate.netnih.govdigitellinc.com Research into newer 3-substituted oxindoles has identified compounds that effectively hamper EGFR, with one derivative (compound 6f) showing an IC50 value of 1.38 µM. nih.gov By binding to the ATP-binding site of these receptors, the compounds block the downstream signaling cascades that promote cell proliferation and survival. nih.govnih.gov This interference with growth factor signaling is a key strategy in targeted cancer therapy. nih.gov

Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch to activate or deactivate enzymes and signaling proteins. nih.gov Kinases add phosphate (B84403) groups, while phosphatases remove them, and an imbalance in this process is a hallmark of cancer. nih.gov Oxindole derivatives function as kinase inhibitors, thereby directly altering these phosphorylation cascades. researchgate.net

By targeting RTKs like EGFR and VEGFR, these compounds prevent the initial autophosphorylation event that triggers downstream signaling. nih.gov This has cascading effects on intracellular pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. nih.govmdpi.com For instance, the derivative SH-859 was found to affect the PI3K/Akt/mTOR pathway in renal cancer cells. nih.gov Similarly, other compounds have been shown to stimulate the phosphorylation of p38 MAP kinases and JNK while inhibiting the phosphorylation of Akt. mdpi.com The ability of these compounds to modulate the phosphorylation status of key signaling proteins is central to their anticancer activity. nih.govmdpi.com

Uncontrolled cell cycle progression is a fundamental characteristic of cancer cells. mdpi.com Oxindole-derived compounds have been shown to interfere with this process, leading to cell cycle arrest at specific checkpoints. nih.gov This arrest prevents the cancer cells from dividing and can ultimately lead to apoptosis. nih.gov

Flow cytometry analysis has revealed that treatment with various oxindole derivatives can cause an accumulation of cells in either the G0/G1 or G2/M phases of the cell cycle. nih.govresearchgate.net For example, the oxindole derivative SH-859 induced G0/G1 cell cycle arrest in renal cancer cells. nih.gov Another study on an indole-isatin hybrid compound (5o) demonstrated that it caused a lengthening of the G1 phase, with a corresponding reduction in the S and G2/M phases. researchgate.netnih.gov This effect was linked to a significant decrease in the amount of phosphorylated retinoblastoma (Rb) protein, a key regulator of the G1/S transition. researchgate.netnih.gov By modulating the proteins that control cell cycle checkpoints, these compounds effectively halt the proliferation of malignant cells. researchgate.net

Table 2: Effects of Oxindole Derivatives on Cell Cycle Progression

Compound/Derivative Cancer Cell Line Effect on Cell Cycle Key Molecular Target/Observation Source
SH-859 786-O (Kidney) G0/G1 Arrest Not specified nih.gov
Indole-isatin hybrid (5o) Human cancer cells G1 Phase Lengthening Reduction of phosphorylated Rb protein researchgate.netnih.gov
Compound 5m SJSA-1 (Osteosarcoma) G2/M Arrest Dose-dependent increase in G2/M population researchgate.net
Biphenyl Compound 11/12 A375 (Melanoma) G2/M Arrest Stop in S/G2 phases mdpi.com

Interactions with Key Biomolecules and Subcellular Targets

Compounds derived from the oxindole scaffold are known to interact with a variety of fundamental biological molecules and structures, influencing cellular processes through diverse mechanisms. These interactions range from binding to the genetic material within the cell nucleus to altering the function of essential proteins.

DNA Binding and Associated Mechanisms

The oxindole nucleus is a feature in various molecules that can interact directly with DNA. One of the primary mechanisms for this interaction is DNA intercalation, where the planar aromatic system of a molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This action can cause structural changes to the DNA, such as unwinding and lengthening of the helix, which in turn interferes with critical cellular processes like DNA replication and transcription. nih.govplu.mx

For instance, certain spirooxindole derivatives, which contain the oxindole core structure, have been designed as dual inhibitors of topoisomerase I and II, enzymes that manage the topological state of DNA. nih.gov Their mechanism often involves a planar heteroaromatic system that facilitates intercalation into the DNA base pairs, disrupting the normal function of these enzymes. nih.gov While direct studies on this compound are limited, the structural principles from related compounds suggest that its derivatives could be engineered to possess DNA-binding capabilities. The binding affinity and specific mode of interaction, whether through intercalation, groove binding, or a combination, would depend on the full three-dimensional structure of the derivative. nih.govmq.edu.au

Disruption of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular signaling pathways, and their dysregulation is a hallmark of many diseases. nih.govbirmingham.ac.uk Targeting these interactions with small molecules is a significant challenge in drug discovery due to the typically large and relatively featureless surfaces involved. nih.govrsc.org

Successful strategies often involve designing molecules that target specific "hot spots"—small regions that contribute most of the binding energy to the interaction. nih.gov The oxindole scaffold provides a versatile platform for creating diverse chemical structures that can potentially mimic key amino acid residues in these hot spots. Although specific research into this compound as a PPI inhibitor is not extensively documented, the broader class of indole-based compounds has been explored for this purpose. The development of such inhibitors relies on creating molecules that can effectively compete with one of the protein partners, thereby disrupting the formation of the functional protein complex. birmingham.ac.ukrsc.org

Inhibition of Specific Enzymes and Proteins (e.g., 5-Lipoxygenase, Telomerase, Tubulin, P-glycoprotein)

Derivatives of the indole (B1671886) and oxindole families have been shown to inhibit a range of specific proteins and enzymes that are critical in various disease pathologies.

5-Lipoxygenase (5-LO): This enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.gov Inhibition of 5-LO is a therapeutic strategy for inflammatory disorders. Research into related chemical structures, such as heteroaryl-substituted catechols, has yielded highly potent 5-LO inhibitors with IC₅₀ values in the nanomolar range, demonstrating that small molecules can effectively target this enzyme. nih.gov

Telomerase: Telomerase is a reverse transcriptase that maintains the length of telomeres at the ends of chromosomes, a function essential for the unlimited proliferation of most cancer cells. embopress.orgpreprints.org Its inhibition is a widely pursued anticancer strategy. embopress.org Various compounds, including those with indole-like structures, have been identified as telomerase inhibitors. nih.gov For example, the oligonucleotide-based inhibitor Imetelstat functions by binding competitively to the template region of the telomerase RNA component (hTR). researchgate.netoncotarget.com This leads to progressive telomere shortening and ultimately halts the uncontrolled division of cancer cells. embopress.org

Tubulin: Tubulin proteins polymerize to form microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and transport. nih.gov A significant number of indole-containing compounds act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. mdpi.com This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G₂/M phase and can induce apoptosis (programmed cell death) in cancer cells. mdpi.commdpi.com The potency of these inhibitors can be substantial, with some derivatives showing activity at nanomolar concentrations. mdpi.com

P-glycoprotein (P-gp): P-glycoprotein is an efflux pump, a type of membrane transporter that actively removes a wide variety of substances, including many chemotherapeutic drugs, from cells. nih.govmdpi.com Its overexpression in cancer cells is a major cause of multidrug resistance (MDR). nih.gov Inhibition of P-gp can restore the sensitivity of resistant cancer cells to treatment. Some immunosuppressive agents are known to inhibit P-gp function, and research is ongoing to find more specific and less toxic inhibitors. researchgate.net Mechanisms of inhibition can include competitive binding or allosteric modulation that reduces the pump's transport efficiency. nih.govmdpi.com

Table 1: Examples of Indole-Based Tubulin Polymerization Inhibitors and Their Activity
Compound ClassExample CompoundTubulin Polymerization IC₅₀ (µM)Reference
ArylthioindolesCompound 242.0 mdpi.com
ArylthioindolesCompound 254.5 mdpi.com
Indole-3-glyoxylamidesCompound 328.3 mdpi.com
Indole-3-glyoxylamidesCompound 336.6 mdpi.com
2-PhenylindolesCompound 36/371.0 - 2.0 mdpi.com

Advanced Biochemical Assay Development and Screening

The discovery of biologically active molecules like this compound derivatives relies on sophisticated methods for screening large numbers of compounds and for predicting their activity based on their chemical structure.

Development of High-Throughput Screening (HTS) Assays for Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds for activity against a specific biological target. ku.edueurofinsdiscovery.com This process involves the use of automated robotics to handle and test large "compound libraries" in miniaturized assay formats (e.g., 384- or 1536-well plates). enamine.net

The development of a successful HTS campaign begins with creating a robust and sensitive assay. eurofinsdiscovery.com A wide range of detection technologies are employed, including fluorescence intensity, fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), luminescence, and radiometric methods. eurofinsdiscovery.comenamine.netnih.gov Compound libraries are carefully curated to ensure chemical diversity and "drug-likeness," often adhering to principles like Lipinski's Rule of Five to optimize for favorable pharmacokinetic properties. ku.eduthermofisher.com These libraries can be general diversity collections or focused sets of compounds designed to target specific protein families like kinases or G protein-coupled receptors. eurofinsdiscovery.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. scispace.commdpi.com By analyzing a set of compounds with known activities (a "training set"), QSAR models can be developed to predict the activity of new, untested molecules. mdpi.com

These models are built using molecular descriptors, which are numerical values that characterize different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful, as they consider the 3D shape and property fields of the molecules. nih.gov The statistical validity of a QSAR model is assessed using parameters such as the conventional correlation coefficient (r²) and the more rigorous cross-validated correlation coefficient (q²), which measures the model's predictive power. mdpi.comnih.gov Once validated, these models provide valuable insights into the key structural features required for biological activity, guiding the design of more potent and selective derivatives. nih.gov

Table 2: Key Parameters in QSAR Model Validation
ParameterDescriptionTypical Value for a Good Model
q² (Cross-validated r²)Measures the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²)Measures the goodness of fit of the model to the training set data.> 0.6
Predictive r² (for test set)Measures the ability of the model to predict the activity of an external set of compounds not used in model generation.> 0.5

Future Directions and Emerging Research Avenues for 1 N Propyl 5 Hydroxyoxindole

Development of Novel and Sustainable Synthetic Methodologies for Oxindole (B195798) Scaffolds

The foundation of any exploration into the therapeutic potential of a class of compounds lies in the ability to synthesize them and their analogs efficiently, cost-effectively, and with minimal environmental impact. The development of novel and sustainable synthetic methodologies for oxindole scaffolds is a critical research avenue. Traditional methods for constructing the oxindole core often involve harsh reaction conditions, the use of toxic reagents, and generate significant chemical waste.

Modern synthetic chemistry is increasingly focused on "green" principles. For the synthesis of oxindole derivatives, this translates to the use of environmentally benign solvents such as water or ionic liquids, and the development of catalyst-free reactions. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. mdpi.com

Furthermore, the development of transition-metal-catalyzed reactions and biocatalytic approaches represents a significant leap forward. researchgate.netresearchgate.net These methods offer high selectivity and efficiency under mild conditions. For instance, palladium-catalyzed intramolecular C-H functionalization has become a powerful strategy for the direct synthesis of oxindoles from readily available starting materials. Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers the advantage of high stereoselectivity, which is crucial for producing enantiomerically pure oxindole derivatives. researchgate.net The continuous development of these sustainable and efficient synthetic routes will be instrumental in generating diverse libraries of oxindole compounds, including analogs of 1-n-Propyl-5-hydroxyoxindole, for biological screening and lead optimization.

Exploration of Allosteric Modulation and Polypharmacology for Complex Disease Targets

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complex and multifactorial nature of many diseases, such as cancer and neurodegenerative disorders. This has led to a growing interest in the concepts of allosteric modulation and polypharmacology.

Allosteric modulation refers to the regulation of a protein's activity by a ligand that binds to a site topographically distinct from the primary (orthosteric) binding site. mdpi.com Allosteric modulators can offer several advantages over traditional orthosteric ligands, including higher specificity and a reduced risk of off-target effects. The indole (B1671886) scaffold, the core of oxindoles, has been identified in compounds that act as allosteric modulators for various protein targets. mdpi.com Future research will likely focus on identifying and characterizing oxindole derivatives, including potentially this compound, that can act as allosteric modulators of key disease-related proteins, such as protein kinases. researchgate.net

Polypharmacology , the ability of a single drug to interact with multiple targets, is another promising strategy for treating complex diseases. Oxindole derivatives have been recognized as "privileged substructures" capable of interacting with a variety of biological targets. nih.govcitedrive.com This inherent promiscuity can be harnessed to design multi-target drugs. For instance, oxindole-based compounds have been developed as multi-kinase inhibitors, simultaneously targeting several signaling pathways involved in cancer progression. nih.govmdpi.comnih.gov In the context of neurodegenerative diseases like Alzheimer's, oxindole derivatives are being explored for their ability to concurrently inhibit multiple pathological processes, such as the activity of glycogen (B147801) synthase kinase-3β (GSK-3β) and the aggregation of amyloid-beta peptides. mdpi.comnih.govresearchgate.net The exploration of the polypharmacological profile of this compound could reveal novel therapeutic opportunities for complex diseases.

Application of Artificial Intelligence and Machine Learning in Oxindole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. For oxindole drug discovery, AI and ML can be applied in several key areas.

Predictive Modeling: AI/ML algorithms can be trained on existing data of oxindole derivatives and their biological activities to build predictive models. These models can then be used to screen virtual libraries of novel oxindole compounds, including analogs of this compound, to predict their potential efficacy and identify promising candidates for synthesis and experimental testing. This in silico screening can significantly reduce the time and cost associated with the early stages of drug discovery.

De Novo Drug Design: Generative AI models can be employed to design entirely new oxindole-based molecules with desired pharmacological properties. By learning the underlying chemical principles from known active compounds, these models can propose novel structures that are optimized for activity against a specific target or for a desired polypharmacological profile.

Target Identification and Validation: AI can analyze complex biological data, such as genomic and proteomic data, to identify and validate novel drug targets for which oxindole derivatives may be effective. This can open up new therapeutic avenues that were not previously considered. The application of these computational approaches will undoubtedly accelerate the discovery and optimization of new oxindole-based therapeutics.

Further Investigation of Stereochemical Influence on Biological Activity

Many biologically active molecules, including oxindoles, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. It is common for one enantiomer of a chiral drug to be significantly more active or have a different pharmacological profile than its counterpart.

The oxindole scaffold can possess a stereocenter at the C3 position, and the absolute configuration of this center is often crucial for its interaction with biological targets. rsc.org Therefore, a thorough investigation of the stereochemical influence on the biological activity of this compound and its derivatives is essential.

This involves the development of stereoselective synthetic methods to produce enantiomerically pure compounds. Once the individual enantiomers are isolated, their biological activities can be evaluated separately to determine if one is more potent or has a more desirable therapeutic profile. Understanding the structure-activity relationship in three dimensions will provide critical insights for the rational design of more effective and safer oxindole-based drugs.

Integration of Multi-Omics Data in Target Identification and Validation

The advent of high-throughput technologies has led to the generation of vast amounts of biological data, collectively known as "omics" data. This includes genomics (the study of genes), transcriptomics (the study of gene expression), proteomics (the study of proteins), and metabolomics (the study of metabolites). The integration and analysis of these multi-omics datasets can provide a comprehensive understanding of the molecular mechanisms of disease and can be instrumental in identifying and validating new drug targets.

For oxindole research, integrating multi-omics data can help to:

Identify Novel Targets: By analyzing how disease states alter the genome, transcriptome, proteome, and metabolome, researchers can identify key molecules and pathways that are dysregulated. These dysregulated components can then be investigated as potential targets for oxindole-based therapies.

Validate Existing Targets: Multi-omics data can provide further evidence for the role of a particular target in a disease, thereby increasing confidence in its validity as a therapeutic target.

Understand Drug Mechanisms of Action: By observing the changes in the different "omes" after treatment with an oxindole derivative, researchers can gain a deeper understanding of its mechanism of action and identify potential off-target effects.

The systematic application of multi-omics approaches will be crucial for elucidating the complex biology underlying the therapeutic effects of this compound and for discovering novel applications for this and other oxindole compounds.

Q & A

Q. How should researchers address outliers in antioxidant activity datasets?

  • Methodological Answer : Apply Grubbs’ test (α =0.05) to identify statistical outliers. Investigate technical errors (e.g., pipetting inaccuracies) vs. biological variability. Report excluded data transparently in supplementary materials with justifications .

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